molecular formula C26H28N2O4S B2767068 4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955228-92-9

4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2767068
CAS RN: 955228-92-9
M. Wt: 464.58
InChI Key: IKEFDQAJFASZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Applications

A notable application involves the synthesis and chemical transformation processes of related compounds, contributing to advancements in organic synthesis methodologies. For instance, the Pummerer-type cyclization has been utilized to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields through the involvement of a dicationic intermediate, sulfonium-carbenium dication (Saitoh et al., 2001). Similarly, Weinreb amide-based synthetic equivalents have been developed for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, demonstrating the utility of these approaches in generating structurally complex molecules efficiently (Kommidi et al., 2010).

Therapeutic Potential and Biological Activity

The research also extends to the exploration of biological activities and potential therapeutic applications of related compounds. For instance, aromatic sulfonamide inhibitors of carbonic anhydrases have been studied for their inhibitory effects on various isoenzymes, presenting a foundation for the development of new therapeutic agents (Supuran et al., 2013). Another study involved the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which demonstrated potent cytotoxic activity against human cancer cell lines, suggesting the potential for these compounds in cancer therapy (Ravichandiran et al., 2019).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-2-3-17-32-24-13-10-21(11-14-24)26(29)27-23-12-9-20-15-16-28(19-22(20)18-23)33(30,31)25-7-5-4-6-8-25/h4-14,18H,2-3,15-17,19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFDQAJFASZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.